molecular formula C16H16N2O2S2 B2554254 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide CAS No. 2034514-58-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide

Cat. No.: B2554254
CAS No.: 2034514-58-2
M. Wt: 332.44
InChI Key: ORURNJGOQUFSTE-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide is a complex organic compound that features a unique combination of oxazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide typically involves multi-step organic reactionsThe final step involves the formation of the acetamide linkage under controlled conditions, often using reagents such as acetic anhydride and catalysts like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the oxazole and thiophene rings.

    Reduction: Reduced forms of the oxazole and thiophene rings.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazole and thiophene rings play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide stands out due to its combination of oxazole and thiophene rings, which confer unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with distinct electronic characteristics .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-10-13(11(2)20-18-10)8-15(19)17-16(12-5-7-21-9-12)14-4-3-6-22-14/h3-7,9,16H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORURNJGOQUFSTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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